molecular formula C24H27N3O5S B2812860 N-(2-ethoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-52-1

N-(2-ethoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2812860
CAS No.: 878056-52-1
M. Wt: 469.56
InChI Key: SLPBQSVBZOLGKK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878056-52-1) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and early-stage pharmacological research. This complex molecule, with the molecular formula C24H27N3O5S and a molecular weight of 469.55 g/mol, is characterized by its unique structure featuring an indole moiety, a pyrrolidine ring, and an ethoxyphenylacetamide framework. Such structural features are commonly investigated for their potential to interact with diverse biological targets. Compounds with indole and sulfonamide scaffolds, like this one, are frequently explored in cancer research for their cytotoxic and anti-proliferative properties against various cancer cell lines . The presence of the pyrrolidin-1-yl group is a common pharmacophore in molecules studied for their ability to modulate enzyme activity and receptor signaling. Researchers utilize this chemical as a key intermediate or lead compound in the design and development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases, where similar structures have shown promise in preliminary studies . It is supplied with a minimum purity of 90% and is intended for non-human research applications only. This product is strictly for use in laboratory research and is not approved for diagnostic, therapeutic, or personal use. All necessary handling and safety protocols must be followed.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-2-32-21-12-6-4-10-19(21)25-23(28)17-33(30,31)22-15-27(20-11-5-3-9-18(20)22)16-24(29)26-13-7-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPBQSVBZOLGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide

Structural Features :

  • Indole substitution : 4-Chlorobenzoyl at N1, 5-methoxy, 2-methyl.
  • Acetamide side chain : Pyridin-3-yl ethyl group.

Comparison :

  • The target compound replaces the chlorobenzoyl and methyl groups with a 2-oxo-pyrrolidinylethyl group, likely enhancing solubility due to the pyrrolidine’s polarity.
  • The ethoxyphenyl group in the target may improve metabolic stability compared to the pyridinyl ethyl group, which could increase susceptibility to oxidation.
  • Both compounds inhibit CYP51, but the target’s sulfonyl group may enhance binding affinity to enzyme active sites .

Structural Analog 2: N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Structural Features :

  • Indole substitution : Unmodified indole core.
  • Propanamide side chain : 6-Methoxynaphthalenyl group.

Comparison :

  • The 6-methoxynaphthalenyl group in Analog 2 adds bulkiness, which may reduce membrane permeability relative to the target’s ethoxyphenyl group.
  • Both compounds leverage aromatic moieties for hydrophobic interactions, but the target’s ethoxyphenyl balances hydrophobicity and polarity more effectively .

Structural Analog 3: N-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide

Structural Features :

  • Core structure : Piperidine-3-carboxamide.
  • Substituents : Phenylsulfonyl and pyrrolidinyl-oxoethyl groups.

Comparison :

  • The target compound replaces the piperidine-carboxamide with an indole-sulfonyl scaffold, which may enhance π-π stacking interactions in enzyme binding pockets.
  • Both share the pyrrolidinyl-oxoethyl group, suggesting a conserved role in modulating enzyme inhibition (e.g., sterol demethylases or kinases).
  • The phenylsulfonyl group in Analog 3 is analogous to the indole-sulfonyl in the target, but the latter’s indole core provides additional aromaticity for target engagement .

Structural Analog 4: N-(2-(1H-Indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide

Structural Features :

  • Indole substitution : Unmodified indole.
  • Acetamide side chain: Quinolin-8-ylamino group.

Comparison :

  • However, this may reduce solubility compared to the target’s ethoxyphenyl.
  • Both compounds utilize indole as a core, but the target’s modifications likely broaden its target spectrum .

Structural Analog 5: [2-Oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3,5-dimethylbenzoate

Structural Features :

  • Core structure : Sulfamoyl-aniline linked to oxoethyl benzoate.
  • Substituents : Tetrahydro-azepine and dimethylbenzoate.

Comparison :

  • The target compound replaces the benzoate and azepine groups with a pyrrolidinyl-oxoethyl and ethoxyphenyl, prioritizing enzyme inhibition over esterase-mediated metabolism.
  • Both include sulfonamide/sulfamoyl groups, critical for interactions with viral polymerases or proteases.
  • The dimethylbenzoate in Analog 5 may confer shorter half-life due to ester hydrolysis, whereas the target’s acetamide and ether groups enhance stability .

Q & A

Q. Methodology :

Functional group variation : Synthesize analogs with modified substituents (e.g., replace ethoxy with methoxy or halogens) .

Bioactivity assays : Test analogs against target proteins (e.g., kinases, GPCRs) using enzymatic inhibition assays .

Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities .

Q. Example SAR Table :

Analog Modification IC₅₀ (Target A) Reference
ParentNone12 nM
Analog 1Methoxy → Cl8 nM
Analog 2Pyrrolidine → Piperidine45 nM

Advanced: How to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Validate activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., ELISA) assays .
  • Dose-response studies : Establish reproducibility across multiple concentrations (e.g., 1 nM–100 µM) .
  • Meta-analysis : Compare data across studies with standardized protocols (e.g., ATP levels in kinase assays) .

Advanced: What strategies improve stability for in vivo applications?

  • pH stability profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests stability) .
  • Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .

Advanced: How to identify biological targets systematically?

  • Affinity chromatography : Immobilize the compound on a resin and isolate binding proteins from cell lysates .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with putative targets (e.g., KD calculation) .
  • CRISPR screening : Identify gene knockouts that confer resistance to the compound’s effects .

Advanced: What computational methods predict target interaction mechanisms?

  • Molecular docking : Use Schrödinger Suite or GROMACS to model binding poses with receptors (e.g., insulin receptor) .
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess binding stability .
  • QSAR modeling : Corrogate electronic (e.g., logP) and steric descriptors with bioactivity data .

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